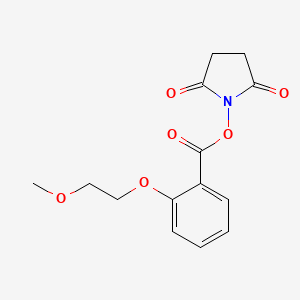
2,5-Dioxopyrrolidin-1-yl 2-(2-methoxyethoxy)benzoate
Description
2,5-Dioxopyrrolidin-1-yl 2-(2-methoxyethoxy)benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c1-19-8-9-20-11-5-3-2-4-10(11)14(18)21-15-12(16)6-7-13(15)17/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDQJWUGNAJOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(2-methoxyethoxy)benzoate typically involves the esterification of 2-(2-methoxyethoxy)benzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(2-methoxyethoxy)benzoic acid and 2,5-dioxopyrrolidin-1-yl.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinone ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide in aqueous solution.
Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: 2-(2-methoxyethoxy)benzoic acid and 2,5-dioxopyrrolidin-1-yl.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2-(2-methoxyethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed to release active compounds that interact with enzymes or receptors, modulating their activity. The pyrrolidinone ring can also participate in binding interactions, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 2-(2-(2-methoxyethoxy)ethoxy)acetate: Similar structure but with an additional ethoxy group, leading to different reactivity and applications.
2,5-Dioxopyrrolidin-1-yl (2-(2-(2-methoxyethoxy)ethoxy)ethyl) carbonate:
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2-(2-methoxyethoxy)benzoate is unique due to its specific ester and pyrrolidinone functionalities, which confer distinct reactivity and versatility in various applications. Its ability to undergo hydrolysis and substitution reactions makes it a valuable intermediate in synthetic chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


